Sulfo-Cyanine7.5 dicarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

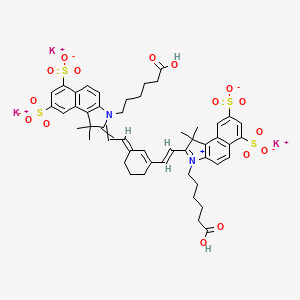

Sulfo-Cyanine7.5 dicarboxylic acid is a bifunctional near infrared fluorescent dye with two carboxylic acid groups. The reagent is useful as a cross-linker that is NIR emitting. The carboxylic acid groups can be activated by carbodiimide chemistry.

科学研究应用

Spectral Properties

- Absorption Maximum: ~788 nm

- Emission Maximum: ~808 nm

- Stokes Shift: ~20 nm

- Solubility: Excellent solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)

- Appearance: Dark green solid

Key Applications

-

In Vivo Imaging

- Sulfo-Cyanine7.5 dicarboxylic acid is ideal for in vivo imaging due to its NIR emission, which minimizes scattering and absorption by biological tissues. This property facilitates high-resolution imaging of cellular structures and processes within live organisms.

-

Fluorescence Microscopy

- The dye is extensively used in fluorescence microscopy for visualizing cellular components. Its ability to provide distinct signals allows researchers to study cellular interactions and dynamics with high specificity.

-

Flow Cytometry

- In flow cytometry, this compound serves as a labeling agent for cell sorting applications. Its bright fluorescence enables precise detection of labeled cells among a heterogeneous population.

-

Bioconjugation

- The carboxylic acid groups of this dye can be activated through carbodiimide chemistry, facilitating the conjugation of the dye to proteins, antibodies, or nucleic acids. This application is crucial for creating targeted probes for various assays.

-

Fluorescence In Situ Hybridization (FISH)

- The compound is utilized in FISH techniques to visualize specific nucleic acid sequences within fixed tissues or cells. Its strong fluorescence enhances the sensitivity and specificity of hybridization assays.

Case Study 1: In Vivo Imaging in Animal Models

A study demonstrated the use of this compound in imaging tumor models in mice. The results indicated that the dye allowed for clear visualization of tumor margins, aiding in surgical planning and assessment of treatment efficacy.

Case Study 2: Protein Labeling

Research involving the bioconjugation of this compound with antibodies showed improved detection sensitivity in immunoassays compared to traditional fluorophores. The study highlighted the dye's effectiveness in enhancing signal-to-noise ratios during analysis.

Data Table: Comparison of Fluorescent Dyes

| Property | This compound | Indocyanine Green (ICG) | Alexa Fluor 750 |

|---|---|---|---|

| Absorption Maximum (nm) | 788 | 780 | 750 |

| Emission Maximum (nm) | 808 | 800 | 770 |

| Quantum Yield | High | Moderate | High |

| Solubility | Excellent | Poor | Good |

| Typical Applications | In vivo imaging, FISH | Cardiac output monitoring | Cellular imaging |

常见问题

Basic Questions

Q. What are the structural and functional properties of Sulfo-Cyaninedicarboxylic acid that make it suitable for near-infrared (NIR) imaging applications?

Sulfo-Cyanine7.5 dicarboxylic acid is a bifunctional cyanine dye containing two carboxylic acid (-COOH) groups, enabling covalent conjugation to biomolecules via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry). Its sulfonate groups confer water solubility, reducing aggregation in aqueous environments, while the NIR emission range (typically ~780–820 nm) minimizes autofluorescence and improves tissue penetration depth. This makes it ideal for in vivo imaging and flow cytometry .

Methodological Insight : For conjugation, optimize pH (5.0–7.4) to activate carboxyl groups and avoid side reactions. Use molar excess ratios (dye:target molecule) of 3:1 to 10:1 to maximize labeling efficiency, followed by purification via size-exclusion chromatography or dialysis to remove unreacted dye .

Q. How does Sulfo-Cyaninedicarboxylic acid compare to other NIR dyes (e.g., Cyanine7 or ICG) in terms of photostability and quantum yield?

Sulfo-Cyanine7.5 exhibits superior photostability compared to indocyanine green (ICG), which degrades rapidly under prolonged illumination. Its quantum yield (~0.2–0.3 in aqueous buffers) is lower than Cyanine7 (~0.4) but compensates with reduced nonspecific binding due to its hydrophilic sulfonate groups. For longitudinal studies, incorporate antifading agents (e.g., ProLong Diamond) to mitigate photobleaching .

Methodological Insight : Quantify photostability using time-lapsed fluorescence microscopy with controlled light exposure. Normalize signal decay rates against reference dyes under identical conditions .

Q. What are the recommended storage conditions to maintain the stability of Sulfo-Cyaninedicarboxylic acid?

Store lyophilized powder at –20°C in anhydrous, dark conditions to prevent hydrolysis and oxidation. Reconstitute in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) at 1–10 mM concentrations, aliquot to avoid freeze-thaw cycles, and shield from light. Avoid acidic buffers (pH < 5) to prevent carboxyl group protonation, which reduces reactivity .

Methodological Insight : Monitor degradation via HPLC with UV-Vis detection (λ = 750–800 nm). Peaks broadening or splitting indicates hydrolysis or aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence quenching data when using Sulfo-Cyaninedicarboxylic acid in Förster resonance energy transfer (FRET) pairs?

Quenching discrepancies often arise from improper donor-acceptor distance (>10 nm) or orientation mismatch. Validate FRET efficiency using time-resolved fluorescence or anisotropy measurements. If quenching persists, test alternative acceptor dyes (e.g., Alexa Fluor 790) or employ computational modeling (e.g., molecular dynamics) to optimize dye positioning on the target biomolecule .

Methodological Insight : Calculate Förster radius (R₀) using the overlap integral of donor emission and acceptor absorption spectra. Ensure R₀ aligns with the expected intermolecular distance .

Q. What strategies mitigate nonspecific binding of Sulfo-Cyaninedicarboxylic acid in complex biological matrices (e.g., serum or tissue homogenates)?

Nonspecific binding is attributed to hydrophobic interactions with proteins or lipids. Pre-block samples with 1–5% bovine serum albumin (BSA) or casein for 1 hour. For tissue sections, use hydrophilic mounting media (e.g., Fluoroshield) and include detergents (0.1% Tween-20) in wash buffers. Validate specificity via competitive assays with excess unlabeled target .

Methodological Insight : Perform control experiments with dye-only samples (no target molecule) to quantify background signal. Subtract background using spectral unmixing algorithms in imaging software .

Q. How can conjugation efficiency of Sulfo-Cyaninedicarboxylic acid to proteins or antibodies be quantitatively assessed?

Use UV-Vis spectroscopy to measure the dye-to-protein ratio (D/P). Calculate using the formula: D/P=εdyeAdye÷εproteinAprotein

where Adye is absorbance at λmax (\sim785 nm), εdye is the molar extinction coefficient (\sim250,000 M⁻¹cm⁻¹), and εprotein is the extinction coefficient at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG). Aim for D/P ratios of 2–4 to avoid fluorescence self-quenching .

Methodological Insight : Confirm conjugation via SDS-PAGE with in-gel fluorescence imaging or mass spectrometry to detect shifts in molecular weight .

Q. What experimental controls are critical when using Sulfo-Cyaninedicarboxylic acid for in vivo biodistribution studies?

Include:

- Unlabeled controls : To distinguish target-specific uptake from passive accumulation.

- Blocking controls : Co-inject excess unlabeled ligand to confirm receptor-mediated uptake.

- Tissue autofluorescence controls : Image untreated animals to baseline correct signals.

- Pharmacokinetic controls : Track dye clearance rates in blood/urine via LC-MS/MS .

Methodological Insight : Use spectral unmixing to separate Sulfo-Cyanine7.5 signals from hemoglobin or lipofuscin autofluorescence in ex vivo tissues .

Q. How do environmental factors (e.g., pH, ionic strength) affect the fluorescence intensity of Sulfo-Cyaninedicarboxylic acid?

The dye’s fluorescence is pH-insensitive in the range of 4–9 due to sulfonate group stabilization. However, high ionic strength (>500 mM NaCl) may induce aggregation, reducing signal. Pre-test buffer compatibility by measuring fluorescence intensity across a gradient of ionic strengths .

Methodological Insight : For aggregation-prone samples, add 0.01% pluronic F-68 or 1% glycerol to maintain colloidal stability .

Q. What are the limitations of Sulfo-Cyaninedicarboxylic acid in multiplexed imaging with other NIR dyes?

Spectral overlap with Cyanine7 (\sim750–780 nm) and Cyanine7.5 (\sim800–830 nm) can occur. Resolve this by pairing with dyes emitting >850 nm (e.g., IRDye 800CW) or using sequential excitation/emission filters. Validate crosstalk using single-dye reference samples .

Methodological Insight : Employ linear unmixing algorithms in imaging software (e.g., Zen or ImageJ plugins) to deconvolve overlapping signals .

Q. How can researchers address discrepancies in fluorescence quantification between batch preparations of Sulfo-Cyaninedicarboxylic acid conjugates?

Batch-to-batch variability arises from differences in dye purity or conjugation efficiency. Standardize protocols using HPLC-purified dye (≥95% purity) and validate each batch via absorbance/fluorescence calibration curves. Normalize signals to an internal reference standard (e.g., fluorescein) .

Methodological Insight : Establish a quality control pipeline with certificate-of-analysis (CoA) data for molar extinction coefficient, retention time, and mass spectrometry .

属性

分子式 |

C50H53K3N2O16S4 |

|---|---|

分子量 |

1183.51 |

IUPAC 名称 |

tripotassium;3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |

InChI 键 |

SAEKQXMPJWSWIA-UHFFFAOYSA-K |

SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sulfo-Cyanine7.5 dicarboxylic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。